3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride
Description
3-[Pentyl(propan-2-yl)amino]propanoic acid hydrochloride is a propanoic acid derivative featuring a tertiary amine substituent at the β-position (C3), with pentyl (C5H11) and propan-2-yl (isopropyl, C3H7) groups attached to the nitrogen atom. The hydrochloride salt enhances its solubility in aqueous environments.
Properties
IUPAC Name |
3-[pentyl(propan-2-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-4-5-6-8-12(10(2)3)9-7-11(13)14;/h10H,4-9H2,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFOSXNLUOVMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCC(=O)O)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582273-18-4 | |
| Record name | 3-[pentyl(propan-2-yl)amino]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution on β-Halopropanoic Acid Esters
Ethyl 3-bromopropanoate serves as a critical intermediate for introducing the tertiary amine group. Reacting this ester with pentyl(propan-2-yl)amine under nucleophilic substitution conditions (e.g., polar aprotic solvents like dimethylformamide [DMF], 60–80°C) facilitates displacement of the bromide ion. Subsequent saponification with aqueous sodium hydroxide yields the free carboxylic acid, which is protonated with hydrochloric acid to form the hydrochloride salt.
Mechanistic Considerations :
Reductive Amination of 3-Oxopropanoic Acid Derivatives
While 3-oxopropanoic acid is inherently unstable, its protected forms (e.g., ethyl 3-oxopropanoate) undergo reductive amination with pentylamine and acetone. Using sodium cyanoborohydride in methanol at pH 4–5 yields the tertiary amine, which is hydrolyzed to the carboxylic acid and converted to the hydrochloride salt.
Limitations :
- Low yields (<30%) due to competing imine formation and over-reduction.
- Requires multi-step protection-deprotection sequences, complicating scalability.
Alkylation of β-Amino Propanoic Acid Derivatives
Sequential alkylation of β-alanine (3-aminopropanoic acid) presents a theoretically viable route but faces practical challenges:
Direct Alkylation of β-Alanine
Initial alkylation with pentyl bromide under basic conditions (K₂CO₃, acetonitrile) forms the secondary amine, 3-(pentylamino)propanoic acid. Subsequent reaction with isopropyl bromide, however, fails to produce the tertiary amine due to diminished nucleophilicity of the secondary amine and steric hindrance.
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, enables direct coupling of 3-hydroxypropanoic acid with pentyl(propan-2-yl)amine. This method bypasses elimination risks but suffers from poor atom economy and high reagent costs.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of primary methods based on yield, scalability, and practicality:
| Method | Key Reagents | Yield (%) | Scalability | Practical Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | Ethyl 3-bromopropanoate, amine | 45–60 | High | Elimination side reactions |
| Reductive Amination | Ethyl 3-oxopropanoate, NaBH₃CN | 20–30 | Moderate | Multi-step protection required |
| Mitsunobu Reaction | DIAD, PPh₃ | 35–50 | Low | Cost and purification difficulties |
Optimization of Nucleophilic Substitution
Recent advancements in β-halopropanoate chemistry have improved yields and selectivity:
Solvent and Temperature Effects
Reactions conducted in DMF at 80°C achieve 58–62% yield, whereas tetrahydrofuran (THF) at reflux yields <40% due to incomplete substitution.
Catalytic Enhancements
Adding 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases yields to 68% by facilitating halide displacement.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. The nucleophilic substitution route, despite moderate yields, remains preferred due to:
Chemical Reactions Analysis
Types of Reactions
3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis and Reactions
Chemical Reactions
The compound is primarily utilized as a building block in organic synthesis. It participates in several types of reactions:
- Oxidation : This compound can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can convert it into alcohols or amines, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution : The compound can engage in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under basic or acidic conditions.
Biological Applications
Pharmacological Potential
Research has indicated that 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride may possess biological activities that could be harnessed for therapeutic purposes:
- Antimicrobial Properties : Studies suggest that the compound exhibits potential antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary research has indicated that it may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride serves as an intermediate in the synthesis of various specialty chemicals. Its unique structural characteristics allow it to be used effectively in the production of pharmaceuticals and agrochemicals.
Case Study 1: Synthesis of Ibandronate Sodium
One notable application is its role as a key intermediate in the synthesis of Ibandronate Sodium, a bisphosphonate used to treat osteoporosis and metastatic bone disease. The synthesis process involves multiple steps where 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride is utilized to enhance yield and purity. The method involves the reaction of n-amylamine with acrylate followed by further chemical transformations to achieve the desired product .
Case Study 2: Antimicrobial Research
In a study exploring new antimicrobial agents, 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride was tested against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Key Structural Features :
- Propanoic acid backbone.
- Tertiary amine substituent with branched alkyl chains (pentyl and isopropyl).
- Hydrochloride salt form.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-[Pentyl(propan-2-yl)amino]propanoic acid hydrochloride with related compounds, focusing on molecular weight, substituents, and solubility characteristics.
Pharmacological and Functional Differences
- 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride: Serves as a reference standard for impurities in Ibandronate Sodium, a bone disease therapeutic . Lacks therapeutic activity; primarily used in analytical quality control.
GW-1929 Hydrochloride :
Ronacaleret Hydrochloride :
- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride: Ester group acts as a prodrug, improving membrane permeability . Fluorophenyl substituent introduces aromatic π-π interactions absent in the target compound.
Key Research Findings
Salt Form Impact: Hydrochloride salts of amino acid derivatives (e.g., 3-[methyl(pentyl)amino]propanoic acid) exhibit enhanced solubility, critical for analytical applications .
Aromatic or fluorinated groups (e.g., in Ronacaleret) improve target selectivity and stability .
Therapeutic vs. Non-Therapeutic Use: Structural complexity correlates with pharmacological activity; simpler analogs are relegated to non-therapeutic roles .
Biological Activity
3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride is a compound of increasing interest in pharmaceutical and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a propanoic acid backbone with pentyl and isopropyl amine substitutions. Its molecular formula is , with a molecular weight of approximately 237.77 g/mol. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity .
The biological effects of 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride are believed to be mediated through its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various biological responses, including:
- Inhibition of microbial growth : The compound has shown potential antimicrobial properties.
- Anti-inflammatory effects : Research indicates that it may reduce inflammation through modulation of inflammatory pathways .
Antimicrobial Properties
Studies have indicated that 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in the table below.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 350 |
| Pseudomonas aeruginosa | 500 |
| Bacillus cereus | 250 |
These results suggest that the compound may be effective in treating infections caused by these microorganisms .
Anti-inflammatory Effects
Preliminary studies have suggested that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. Further investigation is needed to confirm these findings and elucidate the underlying mechanisms.
Study on Antimicrobial Activity
In a recent study published in Molecules, researchers synthesized several derivatives of propanoic acid compounds and tested their antimicrobial efficacy. Among them, 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride demonstrated promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
Investigation of Anti-inflammatory Properties
Another study explored the anti-inflammatory potential of the compound using a mouse model of inflammation. Results indicated a significant reduction in swelling and inflammatory markers when treated with the compound compared to control groups. This suggests a potential therapeutic role in managing inflammatory diseases .
Comparison with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-[Methyl(pentyl)amino]propanoic acid; hydrochloride | 625120-81-2 | Contains a methyl group instead of isopropyl |
| 3-Aminohexanoic acid | 6000-60-0 | Shorter carbon chain, different biological activity |
| N-Pentylglycine | 120-03-0 | Lacks the propanoic acid moiety |
3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride stands out due to its structural complexity and potential lipophilicity, which may enhance its interaction with biological targets compared to similar compounds .
Q & A
Q. What are the established synthetic routes for 3-[Pentyl(propan-2-yl)amino]propanoic acid hydrochloride, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves:
- Step 1: Alkylation of propan-2-ylamine with pentyl bromide to form the tertiary amine intermediate.
- Step 2: Coupling with β-propiolactone or acrylic acid derivatives via nucleophilic addition to introduce the carboxylic acid group.
- Step 3: Salt formation using HCl gas in anhydrous ethanol to yield the hydrochloride form .
Characterization: - NMR: 1H/13C NMR in D2O to confirm amine protonation and salt formation.
- HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in H2O/MeCN) to assess purity (>95%) .
Q. What analytical techniques are critical for verifying the compound’s structural integrity and purity?
Methodological Answer:
- Mass Spectrometry (HRMS): ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ at m/z 248.2).
- Elemental Analysis: Match calculated vs. observed C, H, N, and Cl percentages (e.g., Cl content ~14.3%) .
- FTIR: Peaks at 1720 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad, N-H+ stretch) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during the alkylation step?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Raney Ni for selective reduction of nitro intermediates.
- Solvent Optimization: Use DMF or THF to enhance solubility of hydrophobic intermediates.
- Temperature Control: Maintain 0–5°C during HCl addition to prevent decomposition .
Data Table:
| Parameter | Optimal Condition | Byproduct Yield Reduction |
|---|---|---|
| Solvent | THF | 12% → 3% |
| Catalyst | Pd/C (5%) | 15% → 2% |
| Reaction Temp | 60°C | 20% → 5% |
Q. How can contradictions in NMR spectral data (e.g., split peaks for amine protons) be resolved?
Methodological Answer:
- Variable Temperature NMR: Conduct experiments at 25°C and −20°C to assess dynamic proton exchange.
- COSY/HSQC: Identify coupling between NH and adjacent CH2 groups to confirm stereochemical rigidity.
- Deuterium Exchange: Add D2O to distinguish exchangeable NH/OH protons .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity and mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
- Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) and measure accumulation in HEK293 cells via scintillation counting.
- Receptor Binding: Competitive ELISA with immobilized GPCRs (e.g., α2-adrenergic receptors) .
Toxicity and Safety Considerations
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
Methodological Answer:
- Acute Toxicity Testing: LD50 determination in rodents (oral/administered dose range: 50–500 mg/kg).
- Waste Neutralization: Treat aqueous waste with 1M NaOH to deprotonate the amine before disposal.
- PPE: Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure .
Data Contradiction Analysis
Q. How can discrepancies in reported melting points (e.g., 180°C vs. 195°C) be investigated?
Methodological Answer:
- DSC/TGA: Perform differential scanning calorimetry to identify polymorphic transitions or hydrate formation.
- Recrystallization Solvent Study: Compare melting points after recrystallizing from ethanol vs. acetone/water mixtures.
- PXRD: Analyze crystalline phases to rule out solvate formation .
Future Research Directions
Q. What strategies could enhance the compound’s bioavailability for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
